molecular formula C22H17BrClNO4 B2682419 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide CAS No. 313254-73-8

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2682419
CAS No.: 313254-73-8
M. Wt: 474.74
InChI Key: GJHLHWCNUFOHFZ-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 2,4-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the bromine or chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H17BrClNO4C_{22}H_{17}BrClNO_4, with a molecular weight of approximately 452.73 g/mol. The compound features a complex structure with multiple aromatic rings and functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer pathways, such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
  • Receptor Modulation : It may also act on various receptors influencing cell signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can reduce the proliferation of cancer cell lines, including those from breast and lung cancers.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating apoptotic pathways.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which can be beneficial in reducing tumor growth associated with chronic inflammation.

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar benzamide derivatives. Below is a summary table highlighting key differences:

Compound NameAnticancer ActivityMechanism of ActionNotable Features
This compoundModerate to HighEnzyme inhibition, apoptosis inductionContains both bromine and chlorine substituents
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamideModerateSimilar mechanisms but less potentLacks one methoxy group
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-acetamideLowPrimarily acts as a substrateSimpler structure without dimethoxy substitution

Case Studies

  • Cell Line Studies : In vitro studies using human breast cancer cell lines (e.g., MCF-7) demonstrated significant reductions in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Animal Models : In vivo studies in murine models of cancer showed that administration of the compound resulted in reduced tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors.
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound downregulates DHFR expression, leading to decreased levels of tetrahydrofolate and subsequent inhibition of nucleotide synthesis essential for DNA replication.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO4/c1-28-14-8-9-16(20(12-14)29-2)22(27)25-19-10-7-13(23)11-17(19)21(26)15-5-3-4-6-18(15)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHLHWCNUFOHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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